

# Application Notes and Protocols: Manganese Pentacarbonyl Bromide in Organic Synthesis

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## Compound of Interest

Compound Name: *Manganese pentacarbonyl  
bromide*

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This document provides detailed application notes and experimental protocols for the use of **manganese pentacarbonyl bromide** ( $\text{Mn}(\text{CO})_5\text{Br}$ ) as a catalyst in various organic synthesis reactions. This versatile and cost-effective catalyst offers a valuable alternative to more expensive precious metal catalysts for a range of transformations.

## Hydrosilylation of Alkenes and Alkynes

**Manganese pentacarbonyl bromide** is an effective catalyst for the hydrosilylation of olefins, providing a robust system for the formation of organosilane compounds. This method is notable for its tolerance of unpurified substrates and its applicability in green solvents under ambient air, yielding anti-Markovnikov products with high selectivity.<sup>[1]</sup>

## Quantitative Data for Hydrosilylation of Alkenes

Entry	Alkene Substrate	Silane	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	1-Octene	Phenylsilane	2	Anisole	70	2	>99	<a href="#">[1]</a>
2	Styrene	Phenylsilane	2	Water	70	4	95	<a href="#">[1]</a>
3	Allyl Glycidyl Ether	1,1,1,3,5,5,5-heptamethyltrisiloxane	0.3	Neat	70	1	>99	<a href="#">[1]</a>
4	Styrene	Triethylsilane	-	-	150	-	38	<a href="#">[2]</a>

Note: The reaction of styrene with triethylsilane also produced 7% of the dehydrogenative silylation product.[\[2\]](#)

## Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

- **Manganese pentacarbonyl bromide** ( $\text{Mn}(\text{CO})_5\text{Br}$ )
- 1-Octene
- Phenylsilane
- Anisole (anhydrous)
- Standard Schlenk line and glassware

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add **manganese pentacarbonyl bromide** (0.02 mmol, 2 mol%).
- Add anisole (1 mL).
- Add 1-octene (1.0 mmol).
- Add phenylsilane (1.2 mmol).
- The reaction mixture is then heated to 70 °C and stirred for 2 hours.
- Upon completion, the reaction is cooled to room temperature.
- The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired anti-Markovnikov hydrosilylated product.

## Hydrosilylation of Alkynes

In the hydrosilylation of alkynes,  $\text{Mn}(\text{CO})_5\text{Br}$ , in combination with triphenylarsine as a ligand, has been shown to favor the formation of E-isomers.[2] While  $\text{Mn}(\text{CO})_5\text{Br}$  alone showed low conversion and selectivity, the addition of  $\text{AsPh}_3$  significantly improved the yield and E/Z selectivity.[2]

## Experimental Workflow: Hydrosilylation



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Caption: General workflow for  $\text{Mn}(\text{CO})_5\text{Br}$ -catalyzed hydrosilylation.

## Biomimetic Asymmetric Reduction of Imines

**Manganese pentacarbonyl bromide** serves as an efficient regeneration catalyst for the biomimetic asymmetric reduction of various imines, including quinoxalinones and

benzoxazinones.[3][4] This system utilizes a chiral phosphoric acid as a transfer catalyst and hydrogen gas as the terminal reductant.[3]

## Quantitative Data for Biomimetic Asymmetric Reduction

Entry	Substrate	Chiral Phosphoric Acid	Catalyst Loading (mol %)	Solvent	Pressure (psi H <sub>2</sub> )	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref
1	2-Phenyl-2,3-dihydroquinazolin-4(1H)-one	(R)-TRIP	5 (Mn(CO) <sub>5</sub> Br)	Dichloromethane	500	30	48	90	92	[3]
2	2-p-Tolyl-2,3-dihydroquinazolin-4(1H)-one	(R)-TRIP	5 (Mn(CO) <sub>5</sub> Br)	Dichloromethane	500	30	48	88	91	[3]
3	2-o-Tolyl-2,3-dihydroquinazolin-4(1H)-one	(R)-TRIP	5 (Mn(CO) <sub>5</sub> Br)	Dichloromethane	500	30	48	85	89	[3]
4	2-Phenyl-2,3-	(R)-STRI P	5 (Mn(CO) <sub>5</sub> Br)	Dichloromethane	500	30	48	92	93	[3]

dihydr  
o-4H-  
benzo  
[d][5]  
[6]oxa  
zin-4-  
one

---

## Experimental Protocol: Biomimetic Asymmetric Reduction

Materials:

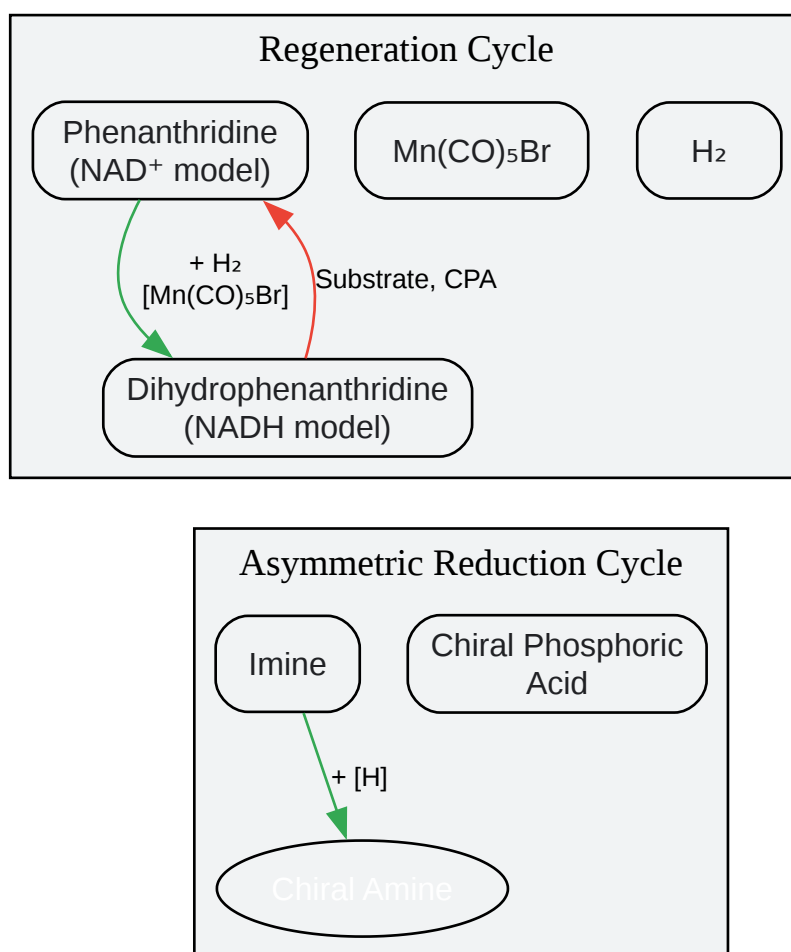
- **Manganese pentacarbonyl bromide** ( $\text{Mn}(\text{CO})_5\text{Br}$ )
- Substrate (e.g., 2-phenyl-2,3-dihydroquinazolin-4(1H)-one)
- Chiral Phosphoric Acid (e.g., (R)-TRIP)
- Phenanthridine (NAD(P)H model)
- 4 Å Molecular Sieves
- Dichloromethane (anhydrous)
- Hydrogen gas

Procedure:

- To a dried autoclave, add the substrate (0.2 mmol), **manganese pentacarbonyl bromide** (0.01 mmol, 5 mol%), chiral phosphoric acid (0.02 mmol, 10 mol%), phenanthridine (0.02 mmol, 10 mol%), and 4 Å molecular sieves (5 mg).
- Under an inert atmosphere, add anhydrous dichloromethane (1.0 mL).
- Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 500 psi with hydrogen.

- Stir the reaction mixture at 30 °C for 48 hours.
- After the reaction, carefully release the pressure.
- The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to yield the chiral amine product.

## Signaling Pathway: Biomimetic Asymmetric Reduction



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Caption: Catalytic cycles in biomimetic asymmetric reduction.

## Hydrosilylation of Carbon Dioxide

**Manganese pentacarbonyl bromide** also serves as an efficient precatalyst for the hydrosilylation of carbon dioxide under mild conditions.[5] The selectivity of this reaction can be tuned by the choice of solvent.

## Quantitative Data for CO<sub>2</sub> Hydrosilylation

Entry	Silane	Solvent	Temp (°C)	Pressure (bar CO <sub>2</sub> )	Time (h)	Product	Yield (%)	Ref
1	Et <sub>3</sub> SiH	THF	50	4	1	Triethylsilylformate	67	[5]
2	Et <sub>3</sub> SiH	THF/Toluene	50	4	1	Bis(triethylsilyl) acetal	86	[5]
3	Et <sub>3</sub> SiH	THF	RT	1	-	Triethylsilylformate	High Conversion	[5]
4	Et <sub>3</sub> SiH	THF/Toluene	RT	1	-	Bis(triethylsilyl) acetal	High Conversion	[5]

Note: High conversion at room temperature and atmospheric pressure was observed, but with a decrease in selectivity.[5]

## Experimental Protocol: CO<sub>2</sub> Hydrosilylation

Materials:

- **Manganese pentacarbonyl bromide** (Mn(CO)<sub>5</sub>Br)
- Triethylsilane (Et<sub>3</sub>SiH)
- Tetrahydrofuran (THF, anhydrous) or THF/Toluene mixture
- Carbon dioxide (CO<sub>2</sub>)



- High-pressure autoclave

Procedure:

- In a high-pressure autoclave, under an inert atmosphere, add **manganese pentacarbonyl bromide**.
- Add the desired solvent (THF or a THF/Toluene mixture).
- Add triethylsilane.
- Seal the autoclave, purge with CO<sub>2</sub>, and then pressurize to the desired pressure (e.g., 4 bar).
- Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for the required time (e.g., 1 hour).
- After the reaction, cool the autoclave to room temperature and carefully release the pressure.
- The product can be isolated and purified by standard techniques such as distillation or chromatography.

## Hydroarylation of Alkenes and Alkynes

While Mn(CO)<sub>5</sub>Br can catalyze the hydroarylation of C-C multiple bonds, it often requires elevated temperatures and higher catalyst loadings due to lower catalytic activity compared to some of its derivatives.<sup>[6]</sup> For instance, in the hydroarylation of butyl acrylate with 2-phenylpyridine, Mn(CO)<sub>5</sub>Br at 100 °C gave only trace product formation, whereas a tricarbonyl derivative was highly effective at 35 °C.<sup>[6]</sup> Nevertheless, it serves as a readily available starting point for such transformations.

## Quantitative Data for Hydroarylation

Entry	Arene	Alkene/Alkyne	Catalyst Loading (mol%)	Additive	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	N-pyrimidinyl indole	Racemic allene	10	-	Toluene	80	24	16	[7]
2	N-pyrimidinyl indole	Racemic allene	5	NaOAc	Toluene	50	24	-	[7]
3	2-Phenylpyridine	Butyl acrylate	10	Cy <sub>2</sub> NH	Bu <sub>2</sub> O	100	-	Trace	[6]

Note: The yield for entry 2 was reported to have drastically increased with the addition of NaOAc and lowering the temperature.[7]

## Experimental Protocol: Hydroarylation of Allenes with Indoles

Materials:

- **Manganese pentacarbonyl bromide** ( $\text{Mn}(\text{CO})_5\text{Br}$ )
- N-pyrimidinyl indole
- Allene substrate
- Sodium acetate (NaOAc)
- Toluene (anhydrous)

Procedure:

- To a dry reaction vessel under an inert atmosphere, add N-pyrimidinyl indole (0.2 mmol), **manganese pentacarbonyl bromide** (0.01 mmol, 5 mol%), and sodium acetate (0.4 mmol).
- Add anhydrous toluene (1.0 mL).
- Add the allene substrate (0.3 mmol).
- Stir the reaction mixture at 50 °C for 24 hours.
- After cooling, the reaction is quenched, and the product is extracted with a suitable organic solvent.
- The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

## Reaction Scheme: Hydroarylation

Arene-H

+

 $\text{Mn(CO)}_5\text{Br}$   
Additive, Solvent, Heat

Hydroarylated Product

Alkene/Alkyne

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Caption: General scheme for  $\text{Mn(CO)}_5\text{Br}$ -catalyzed hydroarylation.

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